molecular formula C9H14N2O2 B2593622 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid CAS No. 1494600-97-3

3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B2593622
CAS No.: 1494600-97-3
M. Wt: 182.223
InChI Key: SDFGXTRPLJHPDL-UHFFFAOYSA-N
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Description

“3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid” is a compound with the empirical formula C7H10N2O2 . It is also known as “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” and has a molecular weight of 154.17 .


Synthesis Analysis

The synthesis of pyrazole-containing compounds, including “this compound”, often involves intermediate derivatization methods (IDMs) . For instance, to enhance the potency of quinclorac, a herbicide, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O2/c1-3-9-6(7(10)11)4-5(2)8-9/h4H,3H2,1-2H3,(H,10,11) . The compound’s structure has been confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Chemical Reactions Analysis

The activity of these compounds is influenced by the substituent on the phenyl. The order of activity is: electron-drawing group > neutral group > donor-drawing group . This result is similar to that of the substituted benzyl group on pyrazole .


Physical and Chemical Properties Analysis

The compound is a solid with a melting point range of 132-145 °C . It has an assay of 97% .

Scientific Research Applications

Catalytic Synthesis Applications

Studies have demonstrated the utility of sulfuric acid derivatives in catalyzing the synthesis of pyrazole-based compounds. Tayebi et al. (2011) employed sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding alkylmethylene-bis(3-methyl-5-pyrazolones) with high efficiency and recyclability of the catalyst (Tayebi et al., 2011).

Metal Coordination Polymers

Cheng et al. (2017) explored the structural diversity of d^10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. Their work highlighted the synthesis of chiral and achiral coordination polymers with potential applications in materials science and chirality (Cheng et al., 2017).

Corrosion Inhibition

The derivatives of pyrazole have been evaluated as corrosion inhibitors for steel in hydrochloric acid. Herrag et al. (2007) found that compounds such as 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid derivatives effectively reduced the corrosion rate, demonstrating the potential for industrial applications in corrosion protection (Herrag et al., 2007).

Green Chemistry Synthesis

The green synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines has been achieved through solvent-free reactions, highlighting an eco-friendly approach to synthesizing these compounds with potential applications in pharmaceuticals and agrochemicals (Al-Matar et al., 2010).

Renewable Chemical Feedstocks

Flores et al. (2014) reported the efficient heterocyclization of methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate and methyl 7,7,7-trichloro-4-methoxy-6-oxo-4-heptenoate into isoxazole and pyrazole derivatives, illustrating the use of renewable chemical feedstocks to generate valuable bioactive and material science intermediates (Flores et al., 2014).

Safety and Hazards

The compound may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Mechanism of Action

Properties

IUPAC Name

3-(2-ethyl-5-methylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-11-8(4-5-9(12)13)6-7(2)10-11/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFGXTRPLJHPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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